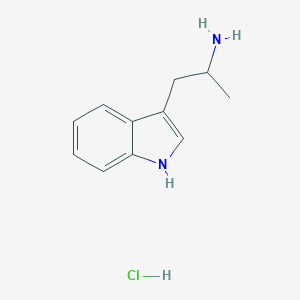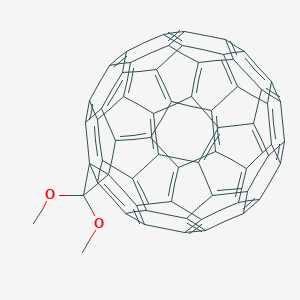
1,2-(Dimethoxymethano)fullerene c(60)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-(Dimethoxymethano)fullerene C(60) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of fullerene, a carbon-based molecule that has unique physical and chemical properties. The synthesis of 1,2-(Dimethoxymethano)fullerene C(60) has been a subject of interest for researchers, and its mechanism of action has been studied to understand its potential benefits and limitations.
Mechanism Of Action
The mechanism of action of 1,2-(Dimethoxymethano)fullerene C(60) involves its ability to scavenge free radicals and prevent oxidative stress. It can also interact with cellular membranes and proteins, which can affect cellular signaling pathways. Studies have shown that it can modulate the activity of enzymes involved in the production of reactive oxygen species, which can lead to reduced cellular damage.
Biochemical And Physiological Effects
1,2-(Dimethoxymethano)fullerene C(60) has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, which can lead to improved cellular function. It can also improve mitochondrial function and increase ATP production, which can enhance cellular energy metabolism. Studies have also shown that it can improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 1,2-(Dimethoxymethano)fullerene C(60) in lab experiments include its antioxidant properties, low toxicity, and ability to penetrate cell membranes. It can also be easily synthesized and purified, making it a cost-effective option for research. However, its limitations include its potential to interact with other compounds and proteins, which can affect experimental outcomes. Its long-term effects on cellular function and health are also not well understood.
Future Directions
There are several future directions for research on 1,2-(Dimethoxymethano)fullerene C(60), including its potential use in drug delivery systems, as well as its applications in energy storage and material science. Further studies are needed to understand its long-term effects on cellular function and health, as well as its interactions with other compounds and proteins. The development of new synthesis methods and purification techniques can also improve its potential applications in various fields.
Synthesis Methods
The synthesis of 1,2-(Dimethoxymethano)fullerene C(60) involves the reaction of C(60) with methanol in the presence of a strong acid catalyst. The reaction yields a mixture of mono- and di-methoxy derivatives of C(60), which can be separated using chromatographic techniques. The purity of the compound can be increased by repeated recrystallization.
Scientific Research Applications
1,2-(Dimethoxymethano)fullerene C(60) has been studied for its potential applications in various fields, including biomedical research, material science, and energy storage. In biomedical research, it has been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage. It has also been studied for its potential use in drug delivery systems, as it can easily penetrate cell membranes and has low toxicity.
properties
CAS RN |
155679-97-3 |
|---|---|
Product Name |
1,2-(Dimethoxymethano)fullerene c(60) |
Molecular Formula |
C63H6O2 |
Molecular Weight |
794.7 g/mol |
InChI |
InChI=1S/C63H6O2/c1-64-63(65-2)61-57-50-43-31-23-14-5-3-4-6-9(5)18-25(23)33-34-26(18)24-15(6)17-13-8(4)11-10-7(3)12-16(14)29(31)37-35-21(12)19(10)27-28-20(11)22(13)36-38-30(17)32(24)44-46(34)55(54(57)45(33)43)58-51(44)49(38)53-42(36)40(28)47-39(27)41(35)52(48(37)50)59(61)56(47)60(53)62(58,61)63/h1-2H3 |
InChI Key |
GIRMMHBSMRUEQM-UHFFFAOYSA-N |
SMILES |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
Canonical SMILES |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
synonyms |
1,2-(DIMETHOXYMETHANO)FULLERENE C(60) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



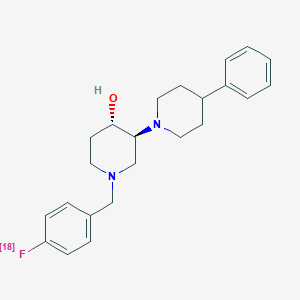
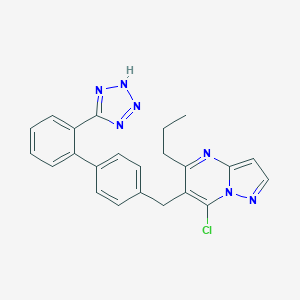
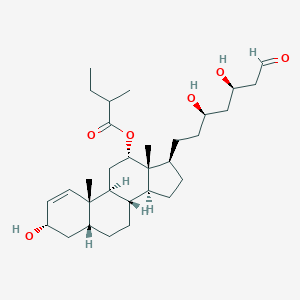
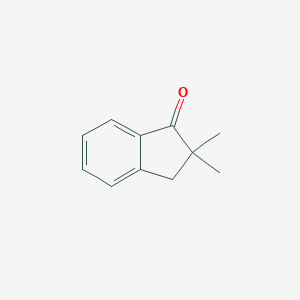
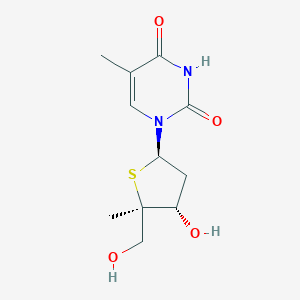
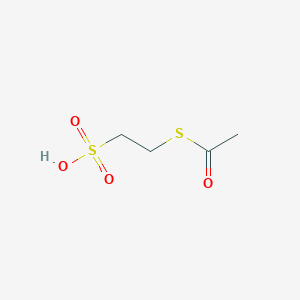
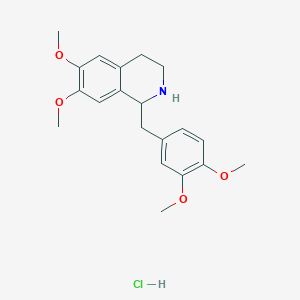

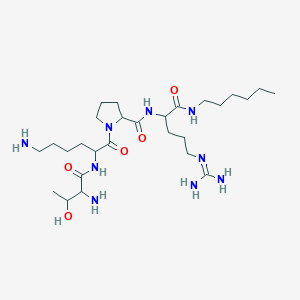
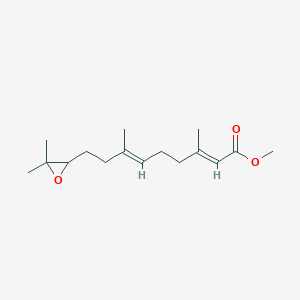
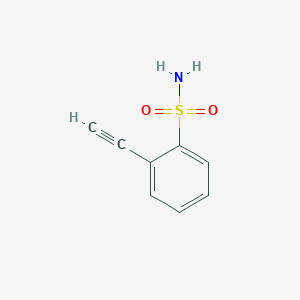
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
